3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-13-6-8-18(9-7-13)14-10-15(20)19(16(14)21)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPRPRVMCERNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167740 | |
| Record name | 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-62-1 | |
| Record name | 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 3-(4-amino-1-piperidinyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Use of Phthalimido-Protected Piperidine Intermediate
A widely reported and industrially favored method involves the use of 3-(phthalimido)piperidine as a key intermediate. This approach avoids the drawbacks of tert-butoxycarbonyl (Boc) protection, which can lead to difficult-to-remove impurities at scale.
- The phthalimido-protected piperidine is reacted with a benzyl-substituted pyrrolidine-2,5-dione precursor in solvents such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (20–160 °C, preferably 80–140 °C).
- The reaction is typically carried out with a base such as diisopropylethylamine to facilitate nucleophilic substitution.
- After coupling, the phthalyl protecting group is cleaved using hydrazine in ethanol or similar methods to liberate the free amino group.
- The product is isolated by filtration and washing, followed by drying under inert atmosphere.
Key advantages of this method include:
- High chemical and optical purity suitable for pharmaceutical use.
- Scalability for industrial production.
- Avoidance of impurities related to Boc protection.
Example reaction conditions and yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling in NMP | 140 °C, 2 h, diisopropylethylamine | 76–83% | Industrial scale, high purity |
| Deprotection (hydrazine) | Ethanol, room temperature | Quantitative | Efficient removal of phthalyl group |
| Isolation | Methanol washing, drying at 45 °C | High purity | Suitable for pharmaceutical standards |
This process is described in detail in patents US20130178485A1 and US8883805B2, emphasizing its industrial relevance and improved purity over previous methods using Boc protection.
Enantiomeric Purification via Tartaric Acid Salts
For obtaining enantiomerically pure intermediates, racemic 3-aminopiperidine is converted to its phthalimide derivative, then resolved by selective crystallization with D- or L-tartaric acid.
- The racemic phthalimido-piperidine is treated with D-tartaric acid in ethanol at elevated temperature (~90 °C).
- The desired enantiomer precipitates as a tartrate salt, which is filtered and washed.
- The mother liquor can be further processed with L-tartaric acid to isolate the opposite enantiomer.
- This method allows cost-effective access to enantiomerically pure intermediates without expensive chiral catalysts.
This resolution step is critical for pharmaceutical applications to minimize side effects and reduce dosage.
Alternative Synthetic Approaches
While the above method is predominant, other approaches have been explored:
- Asymmetric hydrogenation catalyzed by ruthenium complexes followed by Hofmann rearrangement to introduce the amino group asymmetrically.
- Use of different solvents (e.g., tetrahydrofuran, dimethylformamide, dimethylacetamide) depending on solubility and reaction kinetics.
- Optimization of reaction parameters such as temperature, base equivalents, and solvent choice to maximize yield and purity.
Though these methods are less documented specifically for 3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione, they provide useful insights into asymmetric synthesis strategies for related compounds.
Comparative Summary Table of Preparation Methods
| Method | Key Intermediate | Protecting Group | Solvent(s) | Temperature (°C) | Yield (%) | Purity & Notes | Industrial Suitability |
|---|---|---|---|---|---|---|---|
| Phthalimido intermediate route | 3-(phthalimido)piperidine | Phthalyl | NMP | 80–140 | 76–83 | High chemical & optical purity | High |
| Boc protection (less favored) | 3-(tert-butoxycarbonylamino)piperidine | Boc | Various | Variable | Lower | Impurity issues at scale | Low |
| Asymmetric hydrogenation + Hofmann rearrangement | Various chiral precursors | None (chiral catalyst) | 2-Propanol, MeCN | 65–70 | ~90 | Cost-effective, environmentally benign | Medium |
| Enantiomeric resolution | Racemic phthalimido-piperidine | Phthalyl | Ethanol | 50–90 | High | Efficient chiral resolution | High |
Research Findings and Industrial Implications
- The phthalimido protection strategy is superior for industrial synthesis due to fewer impurities and easier purification compared to Boc protection.
- The use of NMP as solvent and diisopropylethylamine as base provides optimal reaction rates and yields.
- Enantiomeric purity is achieved economically by tartrate salt resolution rather than costly chiral catalysts.
- Deprotection with hydrazine is effective and mild, preserving the integrity of the final compound.
- Scale-up to multi-kilogram batches has been demonstrated with yields consistently above 75%, meeting pharmaceutical standards.
- Alternative catalytic asymmetric methods offer potential for greener processes but require further optimization for this specific compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to act as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering the levels of specific metabolites within the cell .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The pyrrolidine-2,5-dione core is shared among several bioactive compounds, with substituents dictating target specificity and potency. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolidine-2,5-dione Derivatives
Functional Insights
- Antiviral Activity: Compound 6 (piperazine-2,5-dione derivative) exhibits H1N1 inhibition (IC₅₀ = 28.9 μM), likely due to the benzylidene group enhancing hydrophobic interactions with viral targets .
- Anticonvulsant Activity: Compound 4’s morpholinopropyl and thiophene groups enhance lipophilicity, improving blood-brain barrier penetration and sodium/calcium channel modulation . The 4-aminopiperidine group in the target compound may similarly interact with ion channels or neurotransmitter receptors.
- Receptor Affinity: 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives (e.g., from ) show dual affinity for 5-HT1A and serotonin transporters (SERT), attributed to the indole and arylpiperazine moieties . The 4-aminopiperidine group in the target compound could mimic such receptor interactions.
Research Findings and Mechanistic Hypotheses
Pharmacokinetic Considerations
- Toxicity: Benzyl 4-aminopiperidine-1-carboxylate (a related compound) lacks thorough toxicological data , suggesting caution in extrapolating safety profiles for the target compound.
Biological Activity
3-(4-Aminopiperidin-1-yl)-1-benzylpyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and neurodegenerative diseases. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C16H21N3O2
- Molecular Weight : 287.36 g/mol
- CAS Number : 1258639-62-1
The compound exhibits significant biological activity through several mechanisms, primarily related to its interaction with specific enzymes and receptors:
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- DPP-IV is crucial in glucose metabolism and is a target for type 2 diabetes treatment. Inhibition of this enzyme increases the levels of incretin hormones, which enhance insulin secretion in a glucose-dependent manner. Studies indicate that compounds similar to this compound show potent DPP-IV inhibitory activity, suggesting its potential in managing diabetes .
-
Neuroprotective Effects :
- The compound has shown promise in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission . Research indicates that derivatives with piperidine moieties exhibit dual inhibition of cholinesterases while also targeting amyloid beta aggregation .
Table 1: Summary of Biological Activities
Case Studies
- DPP-IV Inhibition and Diabetes Management :
- Neuroprotective Effects Against Alzheimer's Disease :
- Anticancer Activity :
Q & A
Basic Question
- Methodological Answer :
Safety protocols include:- Immediate First Aid : Flush eyes with water for 10–15 minutes if exposed; wash skin with soap and water for 15 minutes (remove contaminated clothing). For ingestion, rinse the mouth (if conscious) and seek medical attention .
- PPE : Wear lab coats, gloves, and goggles. Use fume hoods for synthesis steps due to uncharacterized toxicological hazards .
- Regulatory Compliance : Strictly adhere to non-therapeutic use guidelines (industrial/research only) and institutional safety policies, such as those outlined in chemical hygiene plans .
How can researchers confirm the structural identity of this compound?
Basic Question
- Methodological Answer :
Use a combination of:- Spectroscopic Techniques : IR spectroscopy to identify functional groups (e.g., amide bonds) and GC-MS for molecular ion detection (even with low intensity, as seen in spiro-piperidine analogs) .
- Crystallography : Single-crystal X-ray diffraction for precise spatial configuration determination, as demonstrated in structurally similar piperidine-dione derivatives .
- SMILES/InChi Validation : Cross-reference computational tools (e.g., ChemDraw) with experimental data to verify structural consistency .
What experimental design strategies are optimal for synthesizing this compound with high yield?
Advanced Question
- Methodological Answer :
- Factorial Design : Systematically vary parameters (e.g., temperature, solvent ratio) to identify optimal conditions. For example, a 2^k factorial design can reduce the number of trials while capturing interaction effects .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. High yields (>90%) in similar spiro-piperidine syntheses were achieved via stepwise acylation and purification .
- Scale-Up Considerations : Apply membrane separation technologies or process simulation tools to maintain yield consistency during scaling .
How should researchers address contradictions in biological activity data across studies?
Advanced Question
- Methodological Answer :
- Meta-Analysis Framework : Compare experimental conditions (e.g., cell lines, assay protocols) using software like GraphPad Prism to identify variables influencing activity discrepancies .
- Dose-Response Validation : Replicate studies under standardized conditions, noting synergistic/antagonistic effects from co-administered compounds (e.g., fluorophenyl groups in analogs) .
- Data Reprodubility Tools : Utilize platforms like LabArchives to ensure raw data transparency and enable cross-lab validation .
What analytical techniques are essential for purity assessment?
Basic Question
- Methodological Answer :
- Chromatography : HPLC with UV detection (e.g., ammonium acetate buffer at pH 6.5) to quantify impurities .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect trace contaminants .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and polymorphic stability .
What computational tools aid in predicting the pharmacological properties of this compound?
Advanced Question
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding affinities toward biological targets (e.g., kinases or GPCRs) .
- ADMET Prediction : Software like SwissADME to estimate absorption, distribution, and toxicity profiles, guided by structural analogs (e.g., fluorophenyl-pyrrolidine derivatives) .
- Docking Studies : AutoDock Vina for virtual screening against protein databases, prioritizing targets for empirical validation .
What are the ethical guidelines for using this compound in non-therapeutic research?
Basic Question
- Methodological Answer :
- Non-Human Use Compliance : Document adherence to institutional review board (IRB) protocols, ensuring applications are restricted to in vitro or animal models under biosafety level 2 (BSL-2) containment .
- Waste Disposal : Follow EPA guidelines for chemical waste, particularly for amine-containing byproducts .
How can reaction parameters be optimized in the synthesis of derivatives?
Advanced Question
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between catalyst concentration and reaction time to maximize yield .
- In Situ Spectroscopy : Use FTIR or Raman probes to monitor intermediate stability and adjust conditions in real time .
- Green Chemistry Principles : Substitute hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO₂ to enhance sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
